molecular formula C23H25N5O4S B11055594 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11055594
M. Wt: 467.5 g/mol
InChI Key: ZKHHPXBDASWYKZ-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with a unique structure that combines elements of benzimidazole, quinoxaline, and sulfonamide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves multiple steps, starting with the preparation of the benzimidazole and quinoxaline intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or quinoxaline rings. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling or metabolism.

Comparison with Similar Compounds

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other similar compounds, such as:

  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)urea
  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methoxybenzamide These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of benzimidazole, quinoxaline, and sulfonamide moieties, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide

InChI

InChI=1S/C23H25N5O4S/c1-26-20-11-9-17(13-21(20)27(2)23(30)22(26)29)33(31,32)25-15-8-10-19-18(12-15)24-14-28(19)16-6-4-3-5-7-16/h8-14,16,25H,3-7H2,1-2H3

InChI Key

ZKHHPXBDASWYKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(C=N4)C5CCCCC5)N(C(=O)C1=O)C

Origin of Product

United States

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